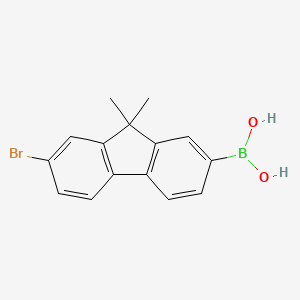

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid is a chemical compound that belongs to the class of fluorene, characterized by its tricyclic structure . It is used in the synthesis of 1,2-diphenylindolizine derivatives for potential usage in organic light emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .

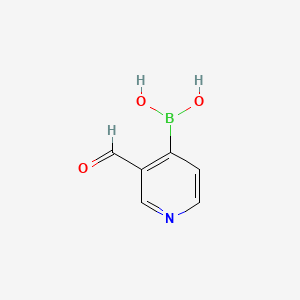

Molecular Structure Analysis

The molecular formula of 7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid is C15H14BBrO2 . It belongs to the class of fluorene, characterized by its tricyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid are as follows: It has a molecular weight of 316.99 . The predicted boiling point is 483.3±55.0 °C and the predicted density is 1.51±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The form is powder to crystal and the color is white to almost white .Applications De Recherche Scientifique

Fluorescent Sensing of Saccharides

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid and its derivatives have been extensively studied for their application as fluorescent sensors, particularly for detecting biologically significant saccharides at physiological pH. A new fluorene-based fluorescent boronic acid derivative has shown considerable promise for the selective detection of monosaccharides, including fructose, glucose, and sorbitol. This derivative demonstrates a significant fluorescence change upon the addition of these saccharides, facilitating their detection in various concentrations. The high affinity and selectivity for fructose over glucose, with a detection limit as low as 1.3×10^(-5) mol L^(-1) for d-fructose, underscores its potential in biomedical applications and diagnostics (Hosseinzadeh et al., 2015).

Organic Synthesis and Drug Development

The boronic acid moiety of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid plays a crucial role in organic synthesis, especially in the pharmaceutical industry where it is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs) through palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is pivotal for preparing various active agents, including potential anti-cancer and anti-tuberculosis compounds, by enabling the regioselective borylation of substrates to produce derivatives with potential biological activities (Sanghavi et al., 2022).

Solar Cell Applications

Derivatives of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid have been utilized in the molecular engineering of organic sensitizers for solar cells. These sensitizers, designed at the molecular level to include donor, electron-conducting, and anchoring groups, have demonstrated exceptional performance when anchored onto TiO2 films. They exhibit unprecedented efficiency in converting incident photons to current, highlighting their significant potential in renewable energy technologies (Kim et al., 2006).

Sensing of Sugar Alcohols

A fluorene-based fluorescent boronic acid sensor, derived from 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid, has been reported to show high affinity and selectivity for detecting sugar alcohols like sorbitol in aqueous solutions. This sensor operates efficiently at a physiological pH, offering a linear response to sorbitol concentration, making it a valuable tool for the food industry and medical research, especially in contexts related to diabetes and vitamin C synthesis (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).

Safety And Hazards

The safety and hazards associated with 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid are as follows: It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Propriétés

IUPAC Name |

(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZUULREWZKGJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid | |

CAS RN |

1213768-48-9 |

Source

|

| Record name | (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)